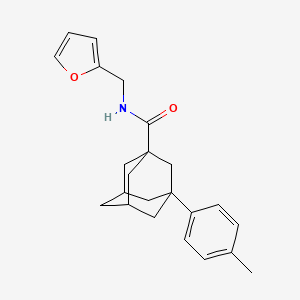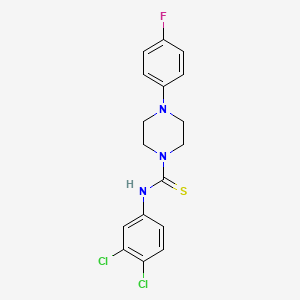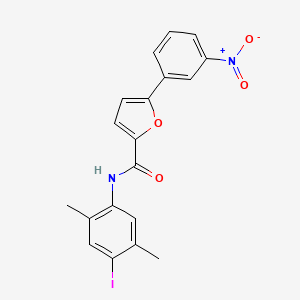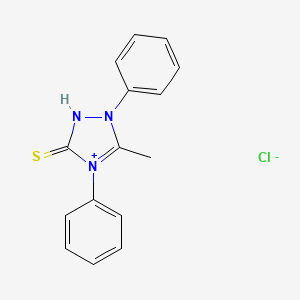
N-(2-furylmethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly known as FMe-ADAC, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. In recent years, FMe-ADAC has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
FMe-ADAC acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is coupled to the Gi/o protein. Activation of the A1 adenosine receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular levels of cAMP. This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane. FMe-ADAC has been shown to have a high affinity for the A1 adenosine receptor, which makes it a potent agonist of this receptor.
Biochemical and Physiological Effects:
FMe-ADAC has been shown to have various biochemical and physiological effects in different experimental models. It has been shown to reduce neuronal damage and improve neurological function in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have analgesic effects in animal models of chronic pain. FMe-ADAC has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, FMe-ADAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
FMe-ADAC has several advantages for use in laboratory experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological and biochemical effects of A1 adenosine receptor activation. FMe-ADAC has been extensively studied, and its synthesis method has been optimized, which makes it readily available for laboratory use. However, FMe-ADAC has some limitations for use in laboratory experiments. It is a synthetic compound that may have different effects in different experimental models, and its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
将来の方向性
FMe-ADAC has several potential future directions for research. It can be further studied for its potential applications in the treatment of various neurological and psychiatric disorders, including stroke, traumatic brain injury, chronic pain, depression, and anxiety. FMe-ADAC can also be used as a tool for studying the role of the A1 adenosine receptor in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Additionally, FMe-ADAC can be further optimized to improve its potency, selectivity, and bioavailability, which may lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of FMe-ADAC involves a multi-step process that starts with the reaction of 2-furanmethanol with 4-methylbenzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with 1-adamantanecarboxylic acid to yield the final product, FMe-ADAC. The synthesis method of FMe-ADAC has been extensively studied and optimized to improve the yield and purity of the compound.
科学的研究の応用
FMe-ADAC has been widely used in scientific research due to its potent agonist activity on the A1 adenosine receptor. The A1 adenosine receptor is involved in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. FMe-ADAC has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been studied for its potential applications in the treatment of chronic pain, depression, and anxiety.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(25)24-14-20-3-2-8-26-20/h2-8,17-18H,9-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQQKVGBNNLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate](/img/structure/B5037109.png)


![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)

![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)

